1H-Benzimidazole, 5-(1-piperazinyl)-
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Overview
Description
1H-Benzimidazole, 5-(1-piperazinyl)- is a heterocyclic compound that features a benzimidazole core with a piperazine substituent at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole, 5-(1-piperazinyl)- can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole core. The piperazine moiety can then be introduced via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 5-(1-piperazinyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the benzimidazole ring or the piperazine substituent.
Substitution: Both the benzimidazole core and the piperazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and acyl chlorides.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups to the benzimidazole or piperazine rings.
Scientific Research Applications
1H-Benzimidazole, 5-(1-piperazinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 5-(1-piperazinyl)- involves its interaction with specific molecular targets. For example, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
1H-Benzimidazole: The parent compound without the piperazine substituent.
1H-Benzimidazole, 2-(1-piperazinyl)-: A similar compound with the piperazine substituent at the 2-position.
1H-Benzimidazole, 5-(4-methyl-1-piperazinyl)-: A derivative with a methyl group on the piperazine ring.
Uniqueness: 1H-Benzimidazole, 5-(1-piperazinyl)- is unique due to the specific positioning of the piperazine substituent, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds.
Biological Activity
1H-Benzimidazole, 5-(1-piperazinyl)- is a significant compound in medicinal chemistry, noted for its diverse biological activities. This article reviews its pharmacological properties, synthesis, and applications based on recent research findings.
Chemical Structure and Properties
1H-Benzimidazole, 5-(1-piperazinyl)- consists of a benzimidazole core substituted with a piperazine ring. This structural configuration enhances its interaction with various biological targets, leading to significant pharmacological effects.
Biological Activities
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Studies have shown that it is effective against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for selected derivatives are summarized in Table 1.
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
2g | Streptococcus faecalis | 8 |
2g | Staphylococcus aureus | 4 |
2g | MRSA | 4 |
Antiviral Activity
Research indicates that the compound possesses antiviral properties, particularly against certain viral infections. Its mechanism may involve inhibition of viral replication through interference with viral enzymes or cellular receptors.
Anticancer Activity
1H-Benzimidazole, 5-(1-piperazinyl)- has been investigated for its anticancer potential. It shows cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87 MG). The half-maximal inhibitory concentration (IC50) values for these cell lines are presented in Table 2.
Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 | 34.31 |
U-87 MG | 38.29 |
The biological activity of 1H-Benzimidazole, 5-(1-piperazinyl)- can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases.
- Receptor Binding : It has been shown to bind to serotonin receptors (e.g., 5-HT6), which plays a role in its neuropharmacological effects.
Case Studies
Study on Anticancer Properties
In a recent study, derivatives of benzimidazole were synthesized and evaluated for their anticancer activity. Among them, the compound demonstrated significant cytotoxicity against the MDA-MB-231 cell line, outperforming standard treatments like doxorubicin in certain assays .
Pharmacophore Modeling
Pharmacophore models have been developed to predict the binding affinity of benzimidazole derivatives to serotonin receptors. These models suggest that the presence of a piperazine moiety is crucial for enhancing receptor affinity and biological activity .
Comparative Analysis
To understand the uniqueness of 1H-Benzimidazole, 5-(1-piperazinyl)- compared to similar compounds, a comparative analysis was conducted. Table 3 highlights differences in biological activities among various benzimidazole derivatives.
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
1H-Benzimidazole | Moderate | Low |
1H-Benzimidazole, 5-(1-piperazinyl)- | High | High |
1H-Benzimidazole, 2-(piperazinyl)- | Low | Moderate |
Properties
Molecular Formula |
C11H14N4 |
---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
6-piperazin-1-yl-1H-benzimidazole |
InChI |
InChI=1S/C11H14N4/c1-2-10-11(14-8-13-10)7-9(1)15-5-3-12-4-6-15/h1-2,7-8,12H,3-6H2,(H,13,14) |
InChI Key |
BYRZMVHZMLASEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)N=CN3 |
Origin of Product |
United States |
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